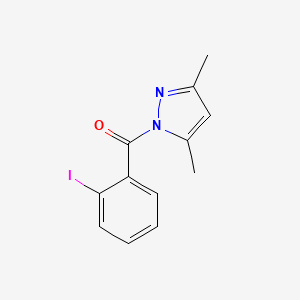
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMCPA is a piperidine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide binds to a site on the receptor that is distinct from the acetylcholine binding site, resulting in an increase in the receptor's sensitivity to acetylcholine. This leads to an increase in the flow of calcium ions into the cell, which enhances long-term potentiation and improves cognitive function.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have unique biochemical and physiological effects. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been shown to enhance long-term potentiation, a cellular mechanism involved in memory formation. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Additionally, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has several advantages for use in lab experiments. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide is a selective agonist of the alpha-7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to be well-tolerated in animal models, which suggests that it may have low toxicity in humans. However, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has some limitations for use in lab experiments. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has a short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide in the enhancement of cognitive function in healthy individuals. Additionally, further studies are needed to investigate the long-term effects of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide on cognitive function and potential side effects.
Synthesemethoden
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been synthesized through various methods, including the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide under reflux conditions. Another method involves the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide can also be synthesized through the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been shown to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to enhance long-term potentiation, a cellular mechanism involved in memory formation. These findings suggest that N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-5-13(10-16-11)15(20)18-8-6-12(7-9-18)14(19)17(2)3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDUXVSLYIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)


